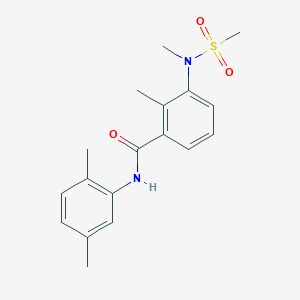![molecular formula C13H23N3O4S2 B4457028 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione](/img/structure/B4457028.png)
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione
Übersicht
Beschreibung
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is a complex organic compound that features both piperazine and thiomorpholine rings These structural motifs are often found in pharmaceutical compounds due to their ability to interact with biological targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine and thiomorpholine intermediates, followed by their coupling through a butane-1,4-dione linker. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts, such as palladium on carbon, can also be employed to improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the butane-1,4-dione backbone can be reduced to alcohols.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiomorpholine rings can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Methylsulfonyl)phenyl)piperazine
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 1-(Methylsulfonyl)piperidin-4-amine
Comparison: 1-[4-(Methylsulfonyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is unique due to the presence of both piperazine and thiomorpholine rings, which provide a versatile framework for chemical modifications.
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-4-thiomorpholin-4-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S2/c1-22(19,20)16-6-4-14(5-7-16)12(17)2-3-13(18)15-8-10-21-11-9-15/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUPXRAPQCDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4456967.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4456977.png)
![4-chloro-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B4456979.png)
![2-[(4-amino-1-piperidinyl)methyl]-3,5-dimethyl-4-pyridinol](/img/structure/B4456994.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4457002.png)
![3-[(2-{[3-(1-hydroxyethyl)phenyl]amino}-4-quinazolinyl)amino]-1-propanol](/img/structure/B4457013.png)
![N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4457018.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4457023.png)
![1-(ethylsulfonyl)-N-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinecarboxamide](/img/structure/B4457035.png)



![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4457066.png)
